2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide
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Overview
Description
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the bromo, difluoromethyl, and methyl groups. The final step involves the coupling of the pyrazole derivative with a suitable amide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyrazole-based drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The difluoromethyl and bromo groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole
- 1-Bromo-4-(difluoromethyl)benzene
- 2-Bromo-5-(difluoromethyl)pyridine
Uniqueness
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and difluoromethyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H20BrF2N5O |
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Molecular Weight |
404.25 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H20BrF2N5O/c1-7(11-6-19-22(5)8(11)2)20-15(24)10(4)23-9(3)12(16)13(21-23)14(17)18/h6-7,10,14H,1-5H3,(H,20,24) |
InChI Key |
BKSODUBTGIJKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Br)C |
Origin of Product |
United States |
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